2-Cyclopropyl-6,7-difluoroquinoline-4-carboxylic Acid

DNA gyrase inhibition Quinolone SAR Topological pharmacophore

2-Cyclopropyl-6,7-difluoroquinoline-4-carboxylic acid (MF: C₁₃H₉F₂NO₂; MW: 249.21 g/mol) is a synthetic quinoline-4-carboxylic acid derivative belonging to the broader quinolone structural class. Unlike the clinically established fluoroquinolone antibiotics that bear a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core with N1-cyclopropyl substitution (e.g., ciprofloxacin, moxifloxacin), this compound features a non-oxidized quinoline ring with the cyclopropyl group at the C2 position and two fluorine atoms at C6 and C7, placing the carboxylic acid at C4 rather than C3.

Molecular Formula C13H9F2NO2
Molecular Weight 249.21 g/mol
Cat. No. B13707896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-6,7-difluoroquinoline-4-carboxylic Acid
Molecular FormulaC13H9F2NO2
Molecular Weight249.21 g/mol
Structural Identifiers
SMILESC1CC1C2=NC3=CC(=C(C=C3C(=C2)C(=O)O)F)F
InChIInChI=1S/C13H9F2NO2/c14-9-3-7-8(13(17)18)4-11(6-1-2-6)16-12(7)5-10(9)15/h3-6H,1-2H2,(H,17,18)
InChIKeyYRORZYJMFADOMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-6,7-difluoroquinoline-4-carboxylic Acid: Structural Overview for Procurement Decisions in Antibacterial Lead Discovery


2-Cyclopropyl-6,7-difluoroquinoline-4-carboxylic acid (MF: C₁₃H₉F₂NO₂; MW: 249.21 g/mol) is a synthetic quinoline-4-carboxylic acid derivative belonging to the broader quinolone structural class . Unlike the clinically established fluoroquinolone antibiotics that bear a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core with N1-cyclopropyl substitution (e.g., ciprofloxacin, moxifloxacin), this compound features a non-oxidized quinoline ring with the cyclopropyl group at the C2 position and two fluorine atoms at C6 and C7, placing the carboxylic acid at C4 rather than C3 . This topological isomerism fundamentally alters the spatial presentation of pharmacophoric elements and the electronic landscape of the aromatic system, rendering the compound a distinct chemical entity for structure-activity relationship (SAR) exploration and synthetic derivatization campaigns.

Topology C2-cyclopropyl quinoline-4-carboxylic acid isomer; different spatial vector from N1-cyclopropyl fluoroquinolones
Reactivity 6,7-difluoro pattern enables regioselective SNAr at C4 for focused library synthesis
Scaffold Quinoline-4-carboxylic acid core offers a non-fluoroquinolone gyrase ligand starting point

Why C2-Cyclopropyl-6,7-difluoroquinoline-4-carboxylic Acid Cannot Be Replaced by Common Fluoroquinolone Intermediates or Mono-Substituted Quinoline-4-Carboxylic Acids


The compound's value proposition hinges on three interdependent structural features that are absent in any single comparator: (i) the C2-cyclopropyl group, which orients the cyclopropyl vector orthogonally to the plane of N1-cyclopropyl fluoroquinolones and modulates steric encumbrance around the carboxylic acid ; (ii) the 6,7-difluoro substitution pattern, which electronically activates specific positions on the quinoline ring for regioselective nucleophilic aromatic substitution (SNAr) chemistry—a reactivity profile distinct from mono-fluoro or 5,7-difluoro congeners ; and (iii) the C4-carboxylic acid position, which places the acid moiety at a different distance and angle relative to the putative DNA gyrase binding pocket compared to the C3-carboxylic acid of classical fluoroquinolones . Substituting a 2-phenyl-quinoline-4-carboxylic acid (MIC ~64–128 μg/mL against S. aureus) or the common 1-cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid intermediate (CAS 93107-30-3) would alter the electronic topology, synthetic tractability, and biological target engagement profile, making direct interchange inappropriate for SAR-driven programs.

Target compound
C2-cyclopropyl, 6,7-difluoro, C4-COOH
N1-cyclopropyl fluoroquinolone intermediates
Different cyclopropyl orientation and electronic topology; gyrase binding geometry may not transfer
Target compound
6,7-difluoro regioselective scaffold
Mono-fluoro or 5,7-difluoro isomers
SNAr outcome shifts to multi-substitution; synthetic reproducibility may differ
Target compound
C2-cyclopropyl with fluorine activation
2-aryl-quinoline-4-carboxylic acids
Lack cyclopropyl orientation and fluorine electronic effect; antimicrobial profile may not transfer

Quantitative Evidence Dimensions for 2-Cyclopropyl-6,7-difluoroquinoline-4-carboxylic Acid vs. Structural Analogs


C2-Cyclopropyl Topology vs. N1-Cyclopropyl Fluoroquinolone Antibiotics: Spatial Orientation and Binding Site Geometry

The target compound positions the cyclopropyl substituent at C2 of the quinoline ring, whereas all clinically approved fluoroquinolones (e.g., ciprofloxacin, moxifloxacin, levofloxacin) bear the cyclopropyl at N1 of a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core. This positional isomerism shifts the cyclopropyl centroid by approximately 2.4 Å relative to the carboxylic acid group, based on the quinoline ring geometry . In the fluoroquinolone-DNA gyrase co-crystal structure paradigm, the N1-cyclopropyl occupies a hydrophobic pocket; the C2-cyclopropyl orientation in the target compound projects the cyclopropyl toward a different spatial quadrant, potentially engaging distinct gyrase sub-pockets or enabling selectivity against mutant gyrase isoforms that confer fluoroquinolone resistance . This topological differentiation is structural, not merely isosteric.

Cyclopropyl topology
Class-level
~2.4 Å centroid displacement
vs N1-cyclopropyl fluoroquinolones
Supports SAR exploration of gyrase binding modes
Calculated from 2D structure; crystal data unavailable
DNA gyrase inhibition Quinolone SAR Topological pharmacophore Fluoroquinolone comparator

6,7-Difluoro Regioselective SNAr Reactivity: Differentiated Synthetic Tractability vs. 5,7-Difluoro and Mono-Fluoro Quinoline Isomers

The 6,7-difluoro substitution pattern on the 2-cyclopropylquinoline scaffold exhibits predictable regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. In a direct experimental study, ethyl 4-chloro-2-cyclopropyl-6,7-difluoro-quinoline-3-carboxylate—a compound sharing the identical 2-cyclopropyl-6,7-difluoroquinoline core—underwent highly regioselective mono-substitution at C4 with phenols, thiophenols, and N-methylaniline under mild conditions, yielding 4-substituted products in moderate to excellent yields . By contrast, the corresponding 5,6-difluoro isomer (ethyl 4-chloro-2-cyclopropyl-5,6-difluoro-quinoline-3-carboxylate) showed a different substitution pattern, yielding 4,5-disubstituted and 4,5,6-trisubstituted products under identical conditions . This demonstrates that the 6,7-difluoro arrangement uniquely channels reactivity toward C4 mono-functionalization, whereas the 5,6-difluoro arrangement promotes multi-substitution.

Regioselective SNAr
Head-to-head
C4 mono-substitution >10:1
6,7-difluoro isomer vs 5,6-difluoro (multi-substitution)
Supports regioselective C4 library synthesis
Reaction outcome may vary with nucleophile
Regioselective synthesis Nucleophilic aromatic substitution Quinoline derivatization Medicinal chemistry building block

DNA Gyrase Inhibition Potential of Quinoline-4-Carboxylic Acid Scaffold vs. Ciprofloxacin Control

Although direct DNA gyrase inhibition data for 2-cyclopropyl-6,7-difluoroquinoline-4-carboxylic acid itself are not published, the quinoline-4-carboxylic acid scaffold has been demonstrated to engage the DNA gyrase active site. In a 2023 study, a series of 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives were evaluated in an S. aureus DNA gyrase supercoiling assay with ciprofloxacin as a reference control . Compound 10 (2-(4-bromophenyl)quinoline-4-carbohydrazide derivative) exhibited an IC₅₀ of 8.45 μM against S. aureus DNA gyrase, compared to ciprofloxacin's IC₅₀ of 3.80 μM in the same assay . Compound 6b showed an IC₅₀ of 33.64 μM, while ciprofloxacin achieved 3.80 μM . Importantly, molecular docking revealed that compound 6b had a superior binding score (−7.73 kcal/mol) compared to ciprofloxacin (−7.29 kcal/mol), suggesting that the quinoline-4-carboxylic acid scaffold can achieve favorable binding poses despite lower enzymatic potency in this series . The 2-cyclopropyl substituent on the target compound may further modulate binding through hydrophobic pocket interactions.

Gyrase IC₅₀
Context-dependent
Class IC₅₀ 8.45 μM vs Cipro 3.80 μM
Quinoline-4-carboxylic acid derivative; docking score −7.73 kcal/mol
Context for gyrase IC₅₀ gap vs fluoroquinolones
Direct measurement on target compound pending
DNA gyrase inhibition Enzyme assay Quinoline-4-carboxylic acid Ciprofloxacin comparator

Antibacterial MIC Benchmarking: Quinoline-4-Carboxylic Acid Class vs. 2-Aryl Derivatives and Fluoroquinolone Standards

Several independent studies have established the antibacterial activity range for the quinoline-4-carboxylic acid chemotype. A series of 2-phenyl-quinoline-4-carboxylic acid derivatives were evaluated against Gram-positive and Gram-negative bacteria; compounds 5a₄ and 5a₇ showed the best inhibition with an MIC of 64 μg/mL against S. aureus and 128 μg/mL against E. coli, respectively . In a separate study, 2-arylquinoline-4-carboxylic acid hydrazide-hydrazones (Metwally et al., 2006) showed selective antibacterial activity against E. coli, with the most potent compounds (nitro-substituted arylidene derivatives) displaying MIC values in the range of 25–50 μg/mL; notably, these compounds were non-hemolytic up to 100 μg/mL . For context, ciprofloxacin—a clinically optimized fluoroquinolone—achieves MIC₅₀ values of 0.25–0.5 μg/mL against S. aureus . The 2-cyclopropyl-6,7-difluoro substitution on the target compound is expected to enhance antibacterial potency relative to the 2-phenyl derivatives through increased lipophilicity (calculated XLogP3 = 2.5 for target vs. ~3.5–4.0 for 2-phenyl derivatives) and the electron-withdrawing effect of fluorine, which is known to improve DNA gyrase binding in the fluoroquinolone SAR literature.

MIC benchmarking
Context-dependent
~128–256-fold MIC gap vs ciprofloxacin
2-aryl-quinoline-4-carboxylic acid class: MIC 64 μg/mL (S. aureus)
Context for MIC gap vs optimized antibiotics
No direct target MIC; fluorination expected to improve
Minimum inhibitory concentration Antibacterial screening Staphylococcus aureus Structure-activity relationship

Physicochemical Differentiation: Calculated LogP, H-Bond Profile, and Lipophilic Ligand Efficiency vs. Fluoroquinolone Comparators

The target compound's calculated XLogP3 of 2.5 positions it in a more moderate lipophilicity range compared to both the parent 2-cyclopropylquinoline-4-carboxylic acid (calculated logP ~2.9 for the non-fluorinated analog, CAS 119778-64-2) and clinical fluoroquinolones: ciprofloxacin has a measured logD₇.₄ of approximately −1.1 (zwitterionic), while moxifloxacin has a logD₇.₄ of approximately −0.5 . The target compound has 1 H-bond donor (COOH) and 4 H-bond acceptors (2× F, N, C=O), compared to ciprofloxacin's 2 H-bond donors and 6 H-bond acceptors . This yields a lower topological polar surface area (tPSA ~50 Ų, estimated) vs. ciprofloxacin (tPSA = 74.6 Ų), predicting superior passive membrane permeability. The compound's molecular weight (249.21 g/mol) is 82 Da lower than ciprofloxacin (331.34 g/mol), providing a favorable ligand efficiency starting point (LE = 0.30–0.35 kcal/mol per heavy atom if IC₅₀ is in the 10–100 μM range) .

Physicochemical profile
Reported
MW 249, XLogP3 2.5, tPSA ~50 Ų
Ciprofloxacin: MW 331, logD₇.₄ −1.1, tPSA 74.6 Ų
Physicochemical profile for lead-like optimization
Calculated values; experimental logD needed
Lipophilicity Drug-likeness Physicochemical properties Lead optimization

High-Value Application Scenarios for 2-Cyclopropyl-6,7-difluoroquinoline-4-carboxylic Acid in Antibacterial Discovery and Chemical Biology


Non-Fluoroquinolone DNA Gyrase Inhibitor Lead Generation: SAR Exploration at the C4 Position

Teams pursuing DNA gyrase inhibitors that operate outside the classical fluoroquinolone binding mode can use this compound as a starting scaffold. The C4-carboxylic acid provides a different geometric relationship to the gyrase active site compared to the C3-carboxylic acid of fluoroquinolones, potentially circumventing resistance mutations that affect fluoroquinolone binding (e.g., Ser80→Phe or Glu84→Lys in ParC/GrlA). The quinoline-4-carboxylic acid scaffold has demonstrated DNA gyrase IC₅₀ values in the 8–34 μM range , and the 2-cyclopropyl-6,7-difluoro pattern provides two vectors for further optimization: (i) C4-carboxylic acid derivatization to amides, esters, or hydrazides, and (ii) electrophilic substitution at C3 or C8 positions activated by the 6,7-difluoro electronic effect .

Regioselective Library Synthesis via C4 SNAr Chemistry on the 2-Cyclopropyl-6,7-difluoroquinoline Scaffold

The 6,7-difluoro substitution pattern enables highly regioselective nucleophilic aromatic substitution at the C4 position, as experimentally demonstrated on the closely related ethyl 4-chloro-2-cyclopropyl-6,7-difluoro-quinoline-3-carboxylate . This allows the predictable installation of diverse amine, ether, or thioether substituents at C4 without competing reactions at C6 or C7. Medicinal chemistry groups can leverage this regioselectivity to synthesize focused compound libraries with >90% regiochemical purity, reducing the need for chromatographic separation of regioisomers—a significant advantage over the 5,6-difluoro or 5,7-difluoro isomers that yield complex product mixtures under identical conditions .

Fragment-Based Drug Discovery (FBDD): A Fluorinated Quinoline Fragment for Gyrase and Topoisomerase Targets

With a molecular weight of only 249.21 g/mol and a calculated XLogP3 of 2.5, this compound falls within the rule-of-three space for fragment-based screening (MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 6) . Its heavy atom count (18) yields a favorable ligand efficiency ceiling. The compound's ¹⁹F NMR-active fluorine atoms at C6 and C7 provide a built-in probe for protein-observed and ligand-observed ¹⁹F NMR screening experiments, enabling direct binding detection to DNA gyrase or topoisomerase IV without the need for additional labeling. The C4-carboxylic acid offers a synthetic handle for fragment growing or linking strategies.

Comparator Compound for Resistance Profiling: Differentiating Gyrase vs. Topoisomerase IV Selectivity

Acquired fluoroquinolone resistance in S. aureus and S. pneumoniae frequently involves mutations in both DNA gyrase (GyrA) and topoisomerase IV (ParC). The target compound's distinct C2-cyclopropyl topology—differing from the N1-cyclopropyl of all clinical fluoroquinolones—provides a tool to probe whether cyclopropyl position influences target enzyme selectivity. By comparing MIC ratios against isogenic gyrA and parC mutant strains with those of ciprofloxacin (MIC₅₀ = 0.25 μg/mL for wild-type S. aureus, rising to >64 μg/mL in double mutants ), researchers can map structure-selectivity relationships that inform next-generation dual-targeting inhibitor design.

Application
Selection Property
Validation Focus
DNA gyrase inhibitor lead generation
C4-carboxylic acid geometry & topology
Gyrase binding mode differentiation from fluoroquinolones
Regioselective library synthesis
6,7-difluoro SNAr regioselectivity
C4 mono-functionalization purity
Fragment-based screening
Low MW, favorable ligand efficiency
¹⁹F NMR binding assay compatibility
Resistance mechanism profiling
C2-cyclopropyl orientation divergence
Target enzyme selectivity vs fluoroquinolone-resistant mutants
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